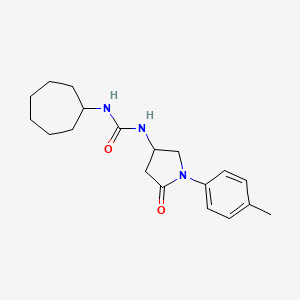

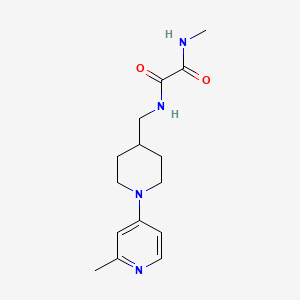

![molecular formula C20H20ClN3O2S B3010349 N-[(2-chlorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide CAS No. 893371-74-9](/img/structure/B3010349.png)

N-[(2-chlorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

There is a study that discusses the Cu (II)-catalyzed synthesis of imidazole derivatives . While it does not specifically mention the compound , it may provide some insight into potential synthesis methods for similar compounds.Chemical Reactions Analysis

There is a paper that discusses the synthesis, characterization, and antimicrobial activity of certain imidazole derivatives . While it does not specifically discuss the compound , it may provide some insight into the types of reactions that similar compounds can undergo.Aplicaciones Científicas De Investigación

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. They are known to exhibit activity against a variety of bacterial and fungal species. The presence of the imidazole ring can contribute to the inhibition of microbial growth by interfering with the biosynthesis of essential bacterial lipids or through other mechanisms .

Anticancer Properties

Research has indicated that certain imidazole derivatives can exhibit antiproliferative effects against various cancer cell lines. This includes the potential to act as chemotherapeutic agents by disrupting the cell cycle of cancerous cells, leading to apoptosis .

Anti-Tubercular Activity

Compounds containing the imidazole moiety have shown promise in the fight against tuberculosis. They can be designed to target the Mycobacterium tuberculosis bacterium, which is responsible for the disease, and have been evaluated for their minimum inhibitory concentrations (MIC) against this pathogen .

Antiviral Effects

The imidazole ring is a component of some antiviral drugs. These compounds can interfere with viral replication by targeting specific proteins or enzymes that are crucial for the viral life cycle .

Anti-Inflammatory and Analgesic Effects

Imidazole derivatives can also act as anti-inflammatory and analgesic agents. They may work by modulating the body’s inflammatory response or by directly affecting the pain pathways, providing relief from symptoms .

Gastrointestinal Therapeutics

Some imidazole derivatives are used in the treatment of gastrointestinal disorders, such as peptic ulcers. They can inhibit the secretion of gastric acid, thereby providing a protective effect on the stomach lining .

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2S/c1-26-17-8-6-15(7-9-17)13-24-11-10-22-20(24)27-14-19(25)23-12-16-4-2-3-5-18(16)21/h2-11H,12-14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXUUFYYGPTGRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

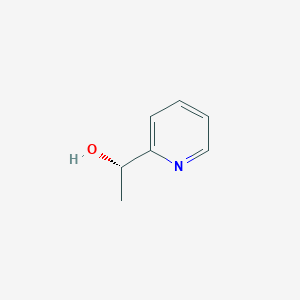

![2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride](/img/structure/B3010267.png)

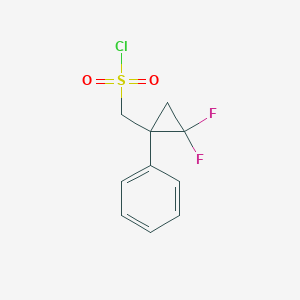

![N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B3010271.png)

![2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B3010274.png)

![N-methyl-2-[(4-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3010275.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3010276.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B3010285.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3010288.png)